Ethyl 2-(2-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound featuring multiple thiazole rings and a cyclohexylureido group Thiazole rings are known for their biological activity and are commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Thiazole Rings: The thiazole rings can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Cyclohexylureido Group Introduction: The cyclohexylureido group can be introduced by reacting cyclohexyl isocyanate with an amine precursor.
Coupling Reactions: The thiazole rings and the cyclohexylureido group are then coupled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification to introduce the ethyl acetate group, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole rings can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction of the thiazole rings can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the thiazole rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. Generally, compounds with thiazole rings can interact with biological targets such as enzymes or receptors. The cyclohexylureido group may enhance binding affinity and specificity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and 2-aminothiazole.
Cyclohexylureido Compounds: Compounds such as cyclohexylurea and cyclohexylcarbamic acid derivatives.
Uniqueness
Ethyl 2-(2-(2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is unique due to its combination of multiple thiazole rings and a cyclohexylureido group, which may confer distinct biological activities and chemical properties not found in simpler thiazole or cyclohexylureido compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-[2-[[2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S2/c1-2-28-16(26)9-14-11-29-18(22-14)23-15(25)8-13-10-30-19(21-13)24-17(27)20-12-6-4-3-5-7-12/h10-12H,2-9H2,1H3,(H,22,23,25)(H2,20,21,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLGKUVZGSMIAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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